

Spectroscopic and Biosynthetic Insights into Drimentine C: A Technical Guide

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Compound of Interest

Compound Name: *Drimentine C*

Cat. No.: *B1140457*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimentine C, a member of the terpenylated diketopiperazine family of antibiotics, has garnered interest for its cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the available spectroscopic data for **Drimentine C**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the characterization of such natural products are outlined, alongside a visualization of the biosynthetic pathway of drimentine alkaloids. This document aims to serve as a core resource for researchers engaged in the study and development of **Drimentine C** and related compounds.

Introduction

Drimentine C is a complex natural product isolated from Actinomycete bacteria.[1] Its structure features a fusion of a sesquiterpene moiety with a diketopiperazine core, a common motif in bioactive natural products.[2] Preliminary studies have indicated its potential as an anticancer agent, demonstrating modest cytotoxicity against several human tumor cell lines.[3] The intricate structure and promising biological activity of **Drimentine C** make a thorough understanding of its physicochemical properties, particularly its spectroscopic signature, essential for ongoing research and drug development efforts.

Spectroscopic Data of Drimentine C

A comprehensive compilation of the publicly available spectroscopic data for **Drimentine C** is presented below. It is important to note that a consolidated, single-source deposition of all spectroscopic data for **Drimentine C** is not readily available in the literature. The following tables represent a collation of information from various sources and data for structurally related compounds where specific data for **Drimentine C** is not explicitly reported.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule.

Parameter	Value	Source
Molecular Formula	C ₃₁ H ₄₁ N ₃ O ₂	[3]
Molecular Weight	487.7 g/mol	[3]
Ionization Mode	Electrospray Ionization (ESI)	Inferred from common practice
Observed m/z	[M+H] ⁺	Inferred from common practice

Table 1: Mass Spectrometry Data for **Drimentine C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, assigned NMR dataset for **Drimentine C** is not published in a single source, data for the related drimane sesquiterpenoid core is available and provides a reference for the terpenoid portion of the molecule.

¹H NMR Data (Predicted and based on related compounds)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Indole Protons	7.0 - 7.5	m	-
Diketopiperazine Protons	3.0 - 4.5	m	-
Sesquiterpene Protons	0.8 - 2.5	m	-
Methyl Protons	0.7 - 1.2	s, d	-

Table 2: Predicted ^1H NMR Data for **Drimentine C** based on its structural motifs.

^{13}C NMR Data (Predicted and based on related compounds)

Carbon	Chemical Shift (δ) ppm
Carbonyl (C=O)	165 - 175
Indole Aromatic	110 - 140
Sesquiterpene (Aliphatic)	10 - 60

Table 3: Predicted ^{13}C NMR Data for **Drimentine C** based on its structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorptions for **Drimentine C** are based on its constituent functional groups.

Functional Group	Characteristic Absorption (cm^{-1})
N-H (Amide)	3200 - 3400
C-H (Aromatic/Aliphatic)	2850 - 3100
C=O (Amide)	1650 - 1690
C=C (Aromatic)	1450 - 1600

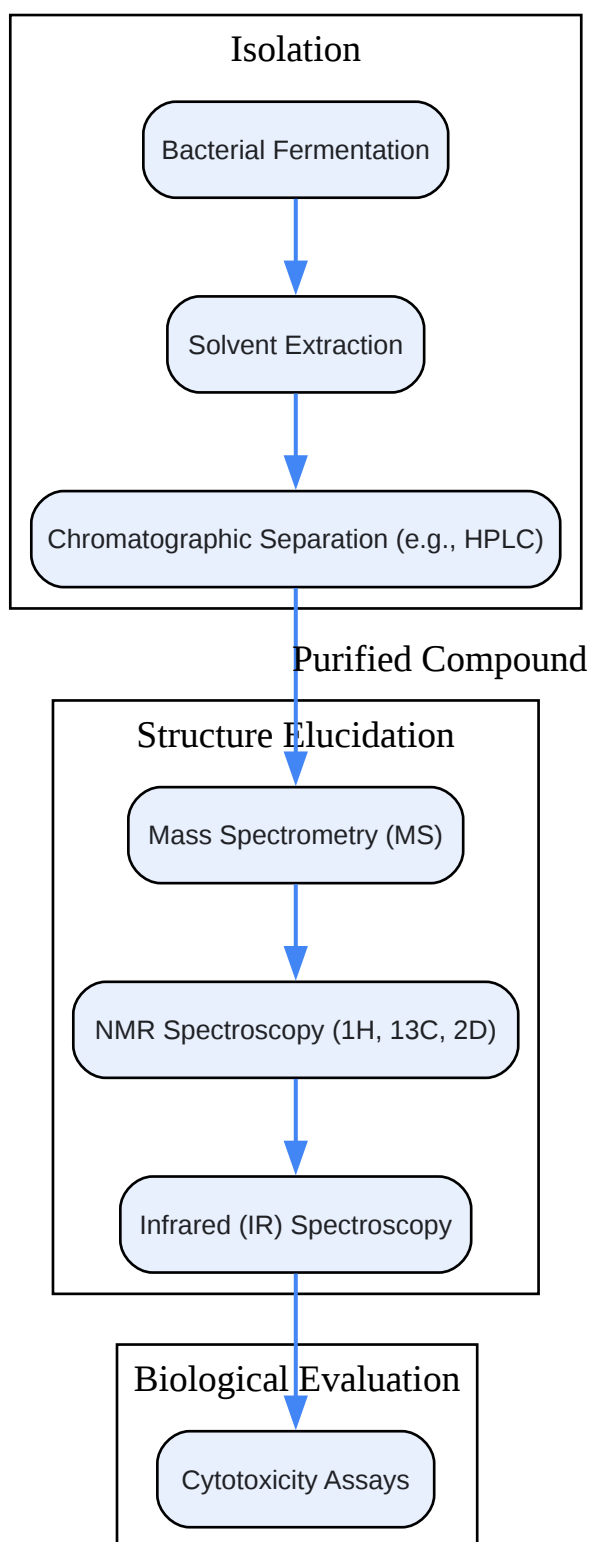
Table 4: Predicted Infrared (IR) Spectroscopy Data for **Drimentine C**.

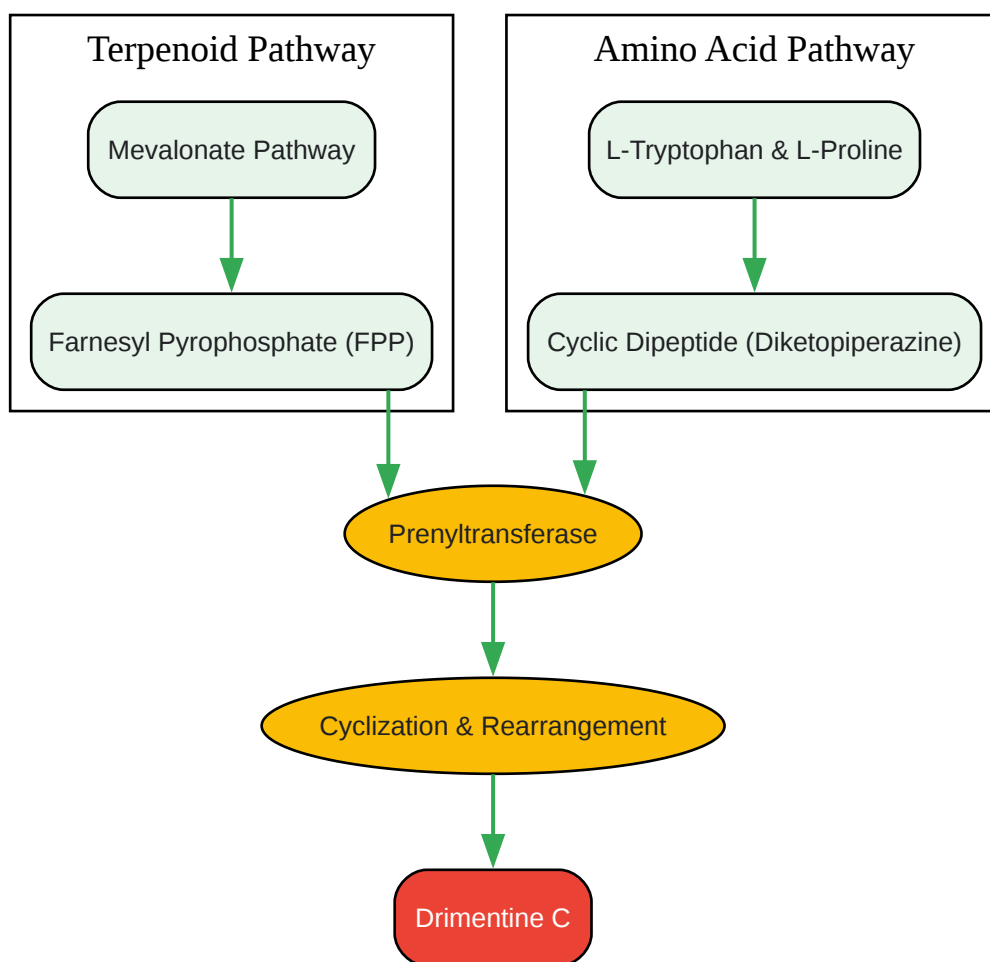
Experimental Protocols

The following section details the general methodologies employed for the spectroscopic analysis of natural products like **Drimentine C**.

General Experimental Workflow

The process of isolating and characterizing a novel natural product like **Drimentine C** follows a structured workflow.





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References

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